molecular formula C13H14ClNO2 B12954690 (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride CAS No. 94454-56-5

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride

Cat. No.: B12954690
CAS No.: 94454-56-5
M. Wt: 251.71 g/mol
InChI Key: KAPQXKINIVWKCX-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxypyridine.

    Benzyloxy Substitution: The hydroxyl group at the 3-position of pyridine is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Methanol Group Introduction: The 2-position of the pyridine ring is then functionalized with a methanol group through a Grignard reaction involving methylmagnesium bromide.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride undergoes several types of chemical reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (3-(Benzyloxy)pyridin-2-yl)carboxylic acid.

    Reduction: (3-Hydroxy)pyridin-2-yl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy)pyridin-2-yl)methanol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

    (3-(Methoxy)pyridin-2-yl)methanol: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and interactions with biological targets.

    (3-(Benzyloxy)pyridin-2-yl)carboxylic acid: An oxidized form of the compound with distinct chemical and biological properties.

Uniqueness

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is unique due to its combination of a benzyloxy group and a methanol group on the pyridine ring. This structural arrangement allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

94454-56-5

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

(3-phenylmethoxypyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H

InChI Key

KAPQXKINIVWKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl

Origin of Product

United States

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